molecular formula C12H11N3O2 B1517576 3-[(6-Aminopyridin-3-yl)oxy]benzamide CAS No. 1019634-11-7

3-[(6-Aminopyridin-3-yl)oxy]benzamide

Cat. No. B1517576
CAS RN: 1019634-11-7
M. Wt: 229.23 g/mol
InChI Key: REBNIICOYGOKGS-UHFFFAOYSA-N
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Description

3-[(6-Aminopyridin-3-yl)oxy]benzamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . Its density is predicted to be 1.315±0.06 g/cm3 , and its boiling point is predicted to be 452.9±40.0 °C .

Scientific Research Applications

3-[(6-Aminopyridin-3-yl)oxy]benzamide has been studied for its potential applications in a variety of fields, such as synthetic organic chemistry, medicinal chemistry, and material science. In the field of synthetic organic chemistry, this compound has been used as a catalyst for the synthesis of various organic compounds, such as amines and ketones. In the field of medicinal chemistry, this compound has been studied for its potential applications in the treatment of cancer and other diseases. In the field of material science, this compound has been used as a building block for the synthesis of various polymers and materials.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(6-Aminopyridin-3-yl)oxy]benzamide in laboratory experiments is its low cost and easy availability. Additionally, this compound can be easily synthesized in a short amount of time, making it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the difficulty in controlling its concentration.

Future Directions

There are several potential future directions for the study of 3-[(6-Aminopyridin-3-yl)oxy]benzamide. These include further investigations into its mechanism of action, further studies on its biochemical and physiological effects, and further development of its synthetic methods. Additionally, further studies on its potential applications in the fields of medicinal chemistry and material science are also possible. Finally, further research into its potential toxicity and the development of methods to control its concentration are also necessary.

properties

IUPAC Name

3-(6-aminopyridin-3-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBNIICOYGOKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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